molecular formula C17H24ClNO2 B12729353 Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride CAS No. 20380-60-3

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride

Cat. No.: B12729353
CAS No.: 20380-60-3
M. Wt: 309.8 g/mol
InChI Key: MUWDJVKYGSDUSH-NBLXOJGSSA-N
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Description

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound of significant interest in specialized pharmacological research. Its primary research value lies in its role as a key intermediate in the synthesis and study of tilidine and its analogs . Tilidine is a synthetic opioid analgesic, and the (1S,2R)-isomer (dextilidine) is specifically responsible for the compound's analgesic activity . Researchers utilize this compound to investigate the metabolic pathways of opioid prodrugs, as tilidine itself is a weak opioid that is rapidly metabolized in the liver to its active metabolite, nortilidine . The conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19, making this compound a valuable tool for studying drug metabolism, enzyme kinetics, and drug-drug interactions . Furthermore, it serves as a critical reference standard in analytical chemistry and forensic science for the identification and quantification of substances in complex mixtures using techniques such as HPLC . Its application extends to fundamental neuropharmacological studies aimed at understanding the mechanism of action of opioids at pain-transmitting receptors in the central and peripheral nervous systems. This reagent is essential for advancing scientific knowledge in pain management and substance profiling.

Properties

CAS No.

20380-60-3

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

ethyl (1S,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m0./s1

InChI Key

MUWDJVKYGSDUSH-NBLXOJGSSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2.Cl

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a cyclohexene derivative with a dimethylamino group and a phenyl group under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties
Tilidine is primarily used for its analgesic effects. It acts as a prodrug that is metabolized into an active form, which binds to opioid receptors in the brain, providing pain relief. Its efficacy has been demonstrated in various clinical settings for managing moderate to severe pain, particularly post-surgical and chronic pain conditions .

1.2 Mechanism of Action
The compound functions by modulating the pain pathways in the central nervous system. It primarily exerts its effects through:

  • Mu-opioid receptor agonism : This interaction leads to decreased perception of pain.
  • Inhibition of neurotransmitter release : It reduces the release of pro-inflammatory mediators, contributing to its analgesic effects .

Research Studies and Findings

2.1 Clinical Trials
Numerous clinical trials have evaluated tilidine's effectiveness compared to other analgesics. A notable study indicated that tilidine provided comparable pain relief to morphine with a lower incidence of side effects such as constipation and respiratory depression .

2.2 Comparative Studies
Research comparing tilidine with other opioids has shown it to be effective in treating pain without the typical opioid-related adverse effects. For instance, a study highlighted its favorable side effect profile compared to traditional opioids like oxycodone and morphine .

Future Directions in Research

4.1 Development of New Formulations
Ongoing research is exploring novel formulations of tilidine that could enhance its bioavailability and reduce side effects. These include transdermal delivery systems and extended-release formulations that provide prolonged analgesia with fewer doses required .

4.2 Investigating Combination Therapies
There is growing interest in combining tilidine with non-opioid analgesics or adjuvant therapies (e.g., gabapentinoids) to improve pain management strategies while minimizing opioid consumption and associated risks .

Mechanism of Action

The mechanism of action of Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule:

Compound Name Key Structural Features Configuration CAS Number
Tilidine Hydrochloride Ethyl-DL-trans-2-dimethylamino-1-phenylcyclohex-3-ene-trans-1-carboxylate hydrochloride Trans 51931-66-9
Tramadol Hydrochloride (±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride Cis 36282-47-0
Methyl 1-(methylamino)cyclohexanecarboxylate HCl Cyclohexane ring with methylamino and ester groups N/A Not provided

Key Observations :

  • Tilidine Hydrochloride : A positional and stereoisomer with trans configurations at both the cyclohexene and ester groups. This structural difference significantly impacts metabolism and activity .
  • Tramadol Hydrochloride: Replaces the cyclohexene ring with a cyclohexanol moiety and introduces a methoxyphenyl group. This enhances μ-opioid receptor binding and serotonin/norepinephrine reuptake inhibition .
  • Methyl 1-(methylamino)cyclohexanecarboxylate HCl: Lacks the phenyl group and cyclohexene unsaturation, reducing steric and electronic complexity .

Pharmacological and Metabolic Profiles

Tilidine Hydrochloride
  • Pharmacology: A potent analgesic metabolized to nortilidine (active metabolite) via hepatic first-pass effects. Both Tilidine and nortilidine exhibit high analgesic activity .
  • Metabolism : Rapid absorption and extensive biliary excretion in rats (80% via bile); dogs primarily excrete metabolites renally (80% in urine). The trans configuration facilitates metabolic stability compared to cis analogues .
Tramadol Hydrochloride
  • Pharmacology: Dual mechanism: weak μ-opioid agonism and inhibition of serotonin/norepinephrine reuptake. The cyclohexanol ring and methoxy group enhance CNS penetration .
  • Metabolism : Metabolized via CYP450 to O-desmethyltramadol (active). Unlike Tilidine, Tramadol’s cis configuration and hydroxyl group reduce first-pass effects .
Target Compound
  • Inferred Properties : The cis configuration may alter metabolic pathways compared to Tilidine (trans). The cyclohexene ring’s puckering (see Cremer-Pople coordinates in ) could influence receptor binding. However, pharmacological data are absent in the evidence.

Biological Activity

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride, with CAS number 20380-60-3, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C17_{17}H24_{24}ClNO2_2
  • Molecular Weight : 309.83 g/mol
  • EINECS Number : 243-775-2
  • Structure : The compound features a phenyl group attached to a cyclohexene ring, with a dimethylamino group contributing to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of this compound have demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .
  • Antimicrobial Activity : Research indicates that compounds with similar functional groups can possess antimicrobial properties. The presence of the dimethylamino group is often associated with enhanced interaction with microbial membranes .
  • Cytotoxic Effects : A study highlighted the cytotoxicity of related compounds on melanoma cells, where submicromolar concentrations were effective . This suggests potential therapeutic applications in oncology.
  • Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study published in 2018 investigated the effects of various cyclohexene derivatives on cancer cell lines. This compound was included in the screening process, revealing significant inhibition of cell proliferation in B16 melanoma cells. The IC50_{50} values were reported in the low micromolar range, indicating potent activity.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited varying degrees of efficacy, with some achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tubulin polymerization; cytotoxicity in melanoma cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Cytotoxic EffectsSubmicromolar cytotoxicity observed in specific cancer cell lines

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with cellular proteins involved in critical processes such as cell division and apoptosis. Molecular docking studies have suggested that the compound may bind effectively to the colchicine site on tubulin, thereby inhibiting its polymerization and leading to mitotic arrest .

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